molecular formula C12H20N2 B13894412 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine

4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine

Cat. No.: B13894412
M. Wt: 192.30 g/mol
InChI Key: ZCYKPJUQCJNWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is an organic compound with a complex structure that includes both tert-butyl and ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine typically involves a multi-step synthetic process. One common method involves the reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to yield N-tert-butyl-4-aminobenzamide . The reaction conditions often include the use of mixed solvents like toluene and water, and the process involves a series of temperature-controlled steps to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.

Mechanism of Action

The mechanism by which 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can participate in free radical chain reactions, particularly in oxidation processes . These reactions involve initiation, propagation, and termination steps, with the formation of various radical species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is unique due to the presence of both tert-butyl and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine

InChI

InChI=1S/C12H20N2/c1-5-14(12(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5,13H2,1-4H3

InChI Key

ZCYKPJUQCJNWMM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.